molecular formula C16H17ClN4O2 B5504504 9-butyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione CAS No. 61080-42-0

9-butyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione

Cat. No.: B5504504
CAS No.: 61080-42-0
M. Wt: 332.78 g/mol
InChI Key: XQCCJVGGZQFWTD-UHFFFAOYSA-N
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Description

9-butyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione is a synthetic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a butyl group, a chlorophenyl group, and a methyl group attached to a purine ring. The purine ring is a heterocyclic aromatic organic compound, which is significant in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-butyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a butyl halide in the presence of a base. The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. The methyl group is often added via a methylation reaction using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

9-butyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

9-butyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-butyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.

    Theophylline: Used in medicine for its bronchodilator properties.

Uniqueness

9-butyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butyl and chlorophenyl groups differentiates it from other purine derivatives, potentially leading to unique interactions and applications.

Properties

IUPAC Name

9-butyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2/c1-3-4-9-21-13(10-5-7-11(17)8-6-10)18-12-14(21)19-16(23)20(2)15(12)22/h5-8H,3-4,9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCCJVGGZQFWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(=O)N(C(=O)N2)C)N=C1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349779
Record name STK850989
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61080-42-0
Record name STK850989
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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